4-(3-Bromophenyl)-4-hydroxybutanenitrile
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Overview
Description
4-(3-Bromophenyl)-4-hydroxybutanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-hydroxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by a subsequent reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: 4-(3-Bromophenyl)-4-oxobutanenitrile.
Reduction: 4-(3-Bromophenyl)-4-aminobutanenitrile.
Substitution: 4-(3-Azidophenyl)-4-hydroxybutanenitrile or 4-(3-Thiocyanatophenyl)-4-hydroxybutanenitrile.
Scientific Research Applications
4-(3-Bromophenyl)-4-hydroxybutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-4-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-hydroxybutanenitrile: Similar structure but with the bromine atom in the para position.
4-(3-Bromophenyl)-4-aminobutanenitrile: Similar structure but with an amine group instead of a hydroxyl group.
4-(3-Azidophenyl)-4-hydroxybutanenitrile: Similar structure but with an azide group instead of a bromine atom.
Uniqueness
4-(3-Bromophenyl)-4-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-(3-bromophenyl)-4-hydroxybutanenitrile |
InChI |
InChI=1S/C10H10BrNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,13H,2,5H2 |
InChI Key |
BCYUOLBQDZDZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCC#N)O |
Origin of Product |
United States |
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